molecular formula C9H5BrF3NO2 B8153745 6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one

6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B8153745
M. Wt: 296.04 g/mol
InChI Key: VVSLTQVDNXUYOK-UHFFFAOYSA-N
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Description

6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzo[d]oxazoles. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoroethyl group at the 3rd position on the benzo[d]oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-aminophenol and 2,2,2-trifluoroethyl bromide.

    Formation of Benzo[d]oxazole Ring: The 6-bromo-2-aminophenol undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the benzo[d]oxazole ring.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis process to produce larger quantities of the compound.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups on the benzo[d]oxazole ring.

    Coupling Reactions: The trifluoroethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzo[d]oxazole derivative.

Scientific Research Applications

6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction, depending on its specific biological activity.

Comparison with Similar Compounds

6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one can be compared with other similar compounds, such as:

    6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone: This compound has a similar structure but differs in the heterocyclic ring system.

    2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: This compound contains a trifluoromethoxy group instead of a trifluoroethyl group.

    6-Bromo-2-fluoro-3-methoxybenzaldehyde: This compound has different substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of substituents and the benzo[d]oxazole ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3-(2,2,2-trifluoroethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO2/c10-5-1-2-6-7(3-5)16-8(15)14(6)4-9(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLTQVDNXUYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)N2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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